Phthaloyl-L-isoleucine
CAS No.: 29588-88-3
Cat. No.: VC21549827
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29588-88-3 |
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Molecular Formula | C14H15NO4 |
Molecular Weight | 261.27 g/mol |
IUPAC Name | (2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid |
Standard InChI | InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1 |
Standard InChI Key | RUUWUOYPIXTMLF-KWQFWETISA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
SMILES | CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Properties and Structure
Phthaloyl-L-isoleucine exhibits specific chemical and physical properties that make it valuable for various applications. The compound is characterized by the following properties:
Property | Value/Description |
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Chemical Name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid |
CAS Number | 21844-63-3 or 29588-88-3 |
Molecular Formula | C₁₄H₁₅NO₄ |
Molecular Weight | 261.27 g/mol |
Physical Appearance | White crystalline powder |
Melting Point | 118-122°C |
Purity (Commercial) | 97% |
Structure | Contains a phthaloyl group attached to the amino group of L-isoleucine |
The structure of Phthaloyl-L-isoleucine consists of the amino acid L-isoleucine with its amino group protected by a phthaloyl moiety. The phthaloyl group features a cyclic imide structure derived from phthalic anhydride, which provides stability to the molecule while allowing the carboxylic acid group of isoleucine to remain free for further reactions .
Synthesis Methods
The synthesis of Phthaloyl-L-isoleucine typically follows established procedures for N-phthaloyl amino acid derivatives. The general method involves the reaction of L-isoleucine with phthalic anhydride under specific conditions.
Standard Synthesis Procedure
The standard synthesis method for Phthaloyl-L-isoleucine involves refluxing L-isoleucine with phthalic anhydride in glacial acetic acid. The procedure generally follows these steps:
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Phthalic acid anhydride and L-isoleucine are combined in a 1:1 molar ratio
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The mixture is refluxed in glacial acetic acid for 5-7 hours
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The organic solvents are removed under vacuum to yield an oily mass
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Water is added to the oily mass and acidified with 10% HCl
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The solution is refluxed for an additional hour
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After cooling, the mixture is extracted with an ether-water mixture
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The precipitate is filtered, recrystallized from ethanol-water, and dried
This synthesis method typically results in good yields of the desired product. The recrystallized product appears as a white powder with a melting point of 123-125°C according to literature reports .
Applications
Phthaloyl-L-isoleucine has found applications across multiple scientific and industrial domains due to its unique properties and structural advantages.
Peptide Synthesis
Phthaloyl-L-isoleucine serves as a crucial building block in peptide synthesis. The phthaloyl group effectively protects the amino group during peptide formation reactions, preventing unwanted side reactions and improving the efficiency of the synthetic process. This protection strategy enhances the ability to create complex molecules for pharmaceutical applications by providing a stable and versatile structure that can be easily incorporated into peptide chains.
The controlled reactivity of the protected amino acid allows for more precise peptide bond formation and sequential amino acid addition, which is essential for creating peptides with specific sequences and functions.
Drug Development
In pharmaceutical research, Phthaloyl-L-isoleucine plays a significant role in the development of new drugs, particularly peptide-based therapeutics. The compound's unique properties allow researchers to design drugs with precise mechanisms of action that target specific biological pathways.
The structural features of Phthaloyl-L-isoleucine contribute to the creation of stable intermediates in drug synthesis, enabling the development of more effective therapeutic agents. These properties make it particularly valuable in the production of peptide-based pharmaceuticals, which represent an important class of modern medicines.
Biochemical Research
In biochemical investigations, Phthaloyl-L-isoleucine is utilized to study protein interactions and enzyme activities. Researchers employ this compound to understand cellular mechanisms and identify potential therapeutic targets for various diseases.
The protected amino acid can be used as a probe to investigate protein binding sites, enzyme active centers, and other biomolecular interactions. These studies contribute to fundamental knowledge about biological systems and provide insights that may lead to new therapeutic approaches.
Cosmetic Formulations
The properties of Phthaloyl-L-isoleucine make it suitable for use in cosmetic products, where it helps improve skin absorption and enhances product efficacy. The compound contributes to the development of skincare products with improved penetration and effectiveness.
In cosmetic applications, Phthaloyl-L-isoleucine may serve as:
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A stabilizing agent for active ingredients
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A penetration enhancer for topical formulations
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A precursor for other functional cosmetic ingredients
Food Industry
In food technology, Phthaloyl-L-isoleucine is explored for its potential in flavor enhancement and preservation. The compound contributes to improving food quality by providing novel flavor profiles and potentially extending shelf life.
Pharmacological Properties
Research has revealed several important pharmacological properties of Phthaloyl-L-isoleucine and related compounds that make them significant in medicinal chemistry.
Enzyme Inhibition
Some studies have indicated that N-phthaloyl derivatives of amino acids, including those similar to Phthaloyl-L-isoleucine, can exhibit enzyme inhibitory activities. For example, phenacyl esters of N-phthaloyl amino acids have shown strong in vitro activity in inhibiting the lipase enzyme pancreatin, suggesting potential applications in the development of anti-obesity medications .
Recent Research Findings
Recent studies have expanded our understanding of Phthaloyl-L-isoleucine and related N-phthaloyl amino acid derivatives. These investigations have revealed new potential applications and biological activities.
Medicinal Chemistry Applications
Studies have highlighted the potential of N-phthaloyl derivatives of amino acids, including isoleucine, in medicinal chemistry. These derivatives have shown various bioactivities, including anti-inflammatory properties that could be harnessed for therapeutic purposes .
Research has also indicated that structural modifications of these compounds can lead to enhanced bioactivity or novel properties. The systematic investigation of structure-activity relationships continues to yield valuable insights for drug discovery.
Synthetic Methodology Advancements
Advancements in the synthesis of N-phthaloyl amino acids have improved the efficiency and yield of producing compounds like Phthaloyl-L-isoleucine. These methodological improvements include optimized reaction conditions, alternative reagents, and more efficient purification techniques .
Researchers have established the dependence of reaction outcomes on factors such as reaction duration, solvent selection, and reagent ratios. This knowledge allows for more controlled synthesis and the ability to target specific derivative forms based on reaction parameters .
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